N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride
Description
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride is a secondary amine hydrochloride salt featuring a 2-butanamine (sec-butylamine) backbone substituted with a (3-methyl-2-thienyl)methyl group. The 3-methyl-2-thienyl moiety introduces aromatic and lipophilic characteristics, while the hydrochloride salt enhances solubility in polar solvents. This compound is structurally related to pharmacologically active amines, such as Tiagabine, which contains bis(3-methyl-2-thienyl) groups and is used as an anticonvulsant .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-4-9(3)11-7-10-8(2)5-6-12-10;/h5-6,9,11H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUERUCBOUKRXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CS1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride typically involves the reaction of 3-methyl-2-thiophenemethanol with butanamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thienyl derivatives.
Scientific Research Applications
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride involves its interaction with specific molecular targets. The thienyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs include benzyl- and heteroaryl-substituted 2-butanamine hydrochlorides. Key comparisons are based on substituent electronic effects, lipophilicity, and steric bulk:
Table 1: Substituent Comparison of 2-Butanamine Hydrochloride Derivatives
*Predicted logP values estimated using fragment-based methods.
†Calculated based on molecular formula.
- Electronic Effects: The 3-methyl-2-thienyl group is electron-rich due to the methyl donor, increasing the amine’s basicity compared to chloro- or benzyloxy-substituted analogs. This may enhance salt stability and solubility in acidic conditions.
- Lipophilicity : Thiophene rings are more lipophilic than benzene, suggesting the target compound has higher membrane permeability than benzyl derivatives but lower than Tiagabine’s bis-thienyl structure.
- Steric Considerations : The 3-methyl group on the thienyl ring introduces minimal steric hindrance compared to bulkier substituents like 3-benzyloxybenzyl.
Biological Activity
N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride, a compound characterized by its unique thienyl structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈ClNS
- Molecular Weight : Approximately 219.78 g/mol
- Structural Features : The compound features a thienyl group attached to a butanamine backbone, which is significant for its biological activity.
This compound's biological activity is believed to stem from its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions. The exact pathways remain largely unexplored, necessitating further investigation into its pharmacodynamics.
Antidepressant Effects
Research indicates that the compound may exhibit antidepressant-like effects , potentially due to its interactions with neurotransmitter systems. This aligns with findings from similar compounds that have shown efficacy in mood modulation.
Antimicrobial Properties
This compound has been studied for its antimicrobial potential. Initial tests suggest effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) and comparative efficacy with established antibiotics are still required.
Neuroactive Properties
The compound's structure hints at possible neuroactive properties , which could influence mood and cognitive functions. This aspect is particularly relevant in the context of developing new treatments for neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(3-Thienylmethyl)-2-butanamine hydrochloride | C₉H₁₅ClN | Lacks methyl group on thienyl ring | Potentially different activity profile |
| N,N-Dimethyl-3-thienylmethyl-2-butanamine | C₁₁H₁₇N | Dimethyl substitution enhances lipophilicity | Increased receptor binding potential |
| N-(5-Methyl-2-thienyl)methyl-1-butanamine hydrochloride | C₁₀H₁₈ClN | Different thienyl position | Varies in biological activity |
This table highlights the structural diversity among thienyl derivatives and their potential implications for biological activity.
Case Studies and Research Findings
- Preliminary Pharmacological Studies : Initial investigations into the pharmacological effects of this compound have shown promise in animal models for mood disorders, suggesting a need for further clinical studies to validate these findings.
- Antimicrobial Testing : A study evaluating the antimicrobial efficacy of various thienyl compounds found that those similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Neuropharmacological Research : Research focusing on the neuropharmacological aspects of related compounds suggests that thienyl derivatives may influence neurotransmitter release and uptake, providing a basis for exploring this compound in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
